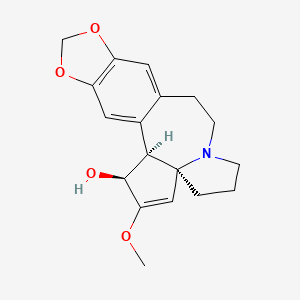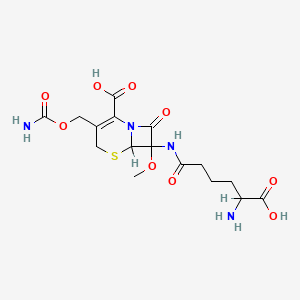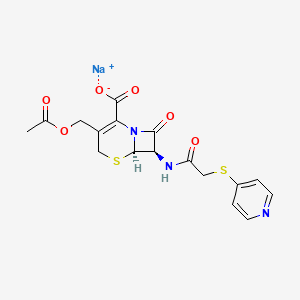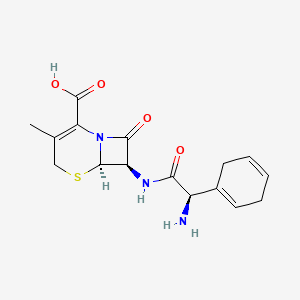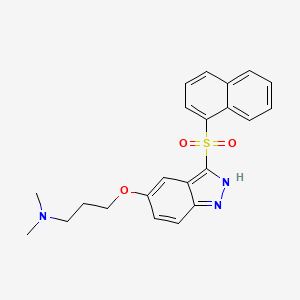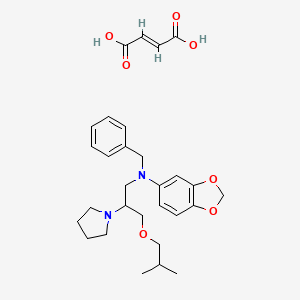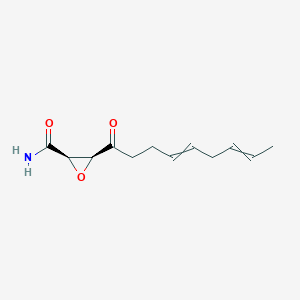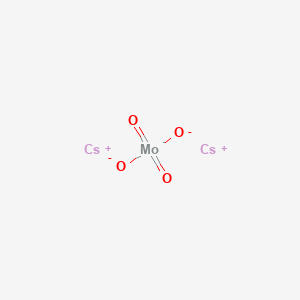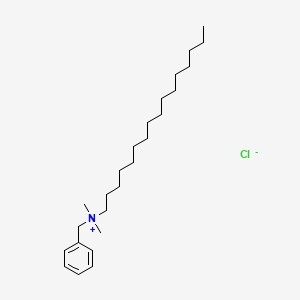
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Vue d'ensemble
Description
CGP 13501, also known as 3-(3’,5’-Di-tert-butyl-4’-hydroxy)phenyl-2,2-dimethylpropanal, is a compound developed by Novartis. It is a positive allosteric modulator of gamma-aminobutyric acid type B receptors. This compound has been featured in neuroscience research due to its ability to enhance gamma-aminobutyric acid-mediated responses .
Applications De Recherche Scientifique
CGP 13501 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.
Biology: Investigated for its role in modulating gamma-aminobutyric acid type B receptor activity in neuronal cells.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as epilepsy and anxiety.
Industry: Utilized in the development of new materials with enhanced stability and reactivity.
Safety and Hazards
Mécanisme D'action
CGP 13501 exerts its effects by binding to gamma-aminobutyric acid type B receptors and enhancing their response to gamma-aminobutyric acid. This positive allosteric modulation increases the receptor’s affinity for gamma-aminobutyric acid, leading to enhanced inhibitory neurotransmission. The molecular targets involved include the gamma-aminobutyric acid type B receptor subunits GABBR1 and GABBR2 .
Analyse Biochimique
Biochemical Properties
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal has been found to interact with various enzymes and proteins . It is a hindered phenolic antioxidant commonly used as a polymer stabilizer . The compound’s role in biochemical reactions is primarily related to its antioxidant properties .
Cellular Effects
The compound has shown promising antimycotic activity . It has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . The compound exhibits good stability, and its degradation over time is minimal . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, and toxic or adverse effects have been reported at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CGP 13501 involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2,2-dimethylpropanal under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dimethyl sulfoxide. The product is then purified using high-performance liquid chromatography to achieve a purity of greater than 98% .
Industrial Production Methods
Industrial production of CGP 13501 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .
Analyse Des Réactions Chimiques
Types of Reactions
CGP 13501 primarily undergoes oxidation and substitution reactions. The hydroxyl group in the compound can be oxidized to form corresponding quinones, while the aldehyde group can participate in nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Substitution: Nucleophiles such as amines or thiols can react with the aldehyde group under mild acidic or basic conditions.
Major Products
Oxidation: The major product of oxidation is the corresponding quinone derivative.
Substitution: The major products of substitution reactions are the corresponding imines or thioethers.
Comparaison Avec Des Composés Similaires
Similar Compounds
CGP 7930: Another positive allosteric modulator of gamma-aminobutyric acid type B receptors with a similar structure to CGP 13501.
Propofol: A structural analogue of CGP 13501, known for its anesthetic properties.
Uniqueness
CGP 13501 is unique due to its high selectivity and potency as a positive allosteric modulator of gamma-aminobutyric acid type B receptors. Unlike other similar compounds, CGP 13501 has been shown to have minimal off-target effects, making it a valuable tool in neuroscience research .
Propriétés
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,12,21H,11H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWATTXMMMANFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017435 | |
| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56189-68-5 | |
| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

